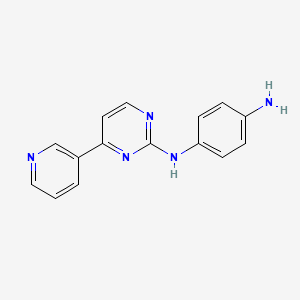
N1-(4-(piridin-3-il)pirimidin-2-il)benceno-1,4-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in the treatment of various cancers, including chronic myelogenous leukemia and gastrointestinal stromal tumors .
Aplicaciones Científicas De Investigación
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
It’s mentioned that this compound is used in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a significant role in cell division and growth.
Mode of Action
Given its role in the synthesis of tyrosine kinase inhibitors , it can be inferred that it may interact with tyrosine kinases, potentially inhibiting their activity and thus affecting the signal transduction cascades they are involved in.
Biochemical Pathways
As a potential tyrosine kinase inhibitor , it could impact various signaling pathways that are regulated by these enzymes, such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK-STAT pathway. These pathways are crucial for cellular processes like cell growth, differentiation, and survival.
Result of Action
As a potential tyrosine kinase inhibitor , it could potentially inhibit the activity of tyrosine kinases, thereby affecting the signal transduction cascades they regulate. This could result in altered cell growth, differentiation, and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine typically involves a multi-step process. One common method includes the use of a Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, followed by hydrolysis to form the desired amine . The reaction conditions often involve the use of stannous chloride and bases like potassium carbonate for neutralization, followed by extraction with ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize automated systems and optimized reaction conditions to ensure high yield and purity. The use of protective groups and intermediate compounds is common to facilitate the synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine is unique due to its specific structural features that allow it to serve as a versatile intermediate in the synthesis of various tyrosine kinase inhibitors. Its ability to undergo multiple chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
4-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-12-3-5-13(6-4-12)19-15-18-9-7-14(20-15)11-2-1-8-17-10-11/h1-10H,16H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBQBVVEKOXUHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
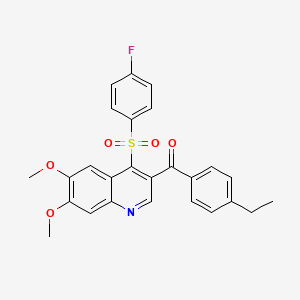
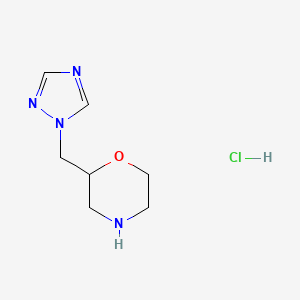
![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)
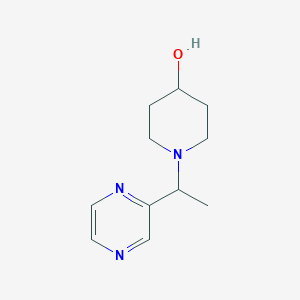
![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)

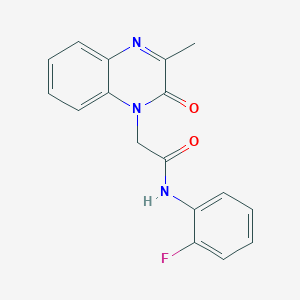
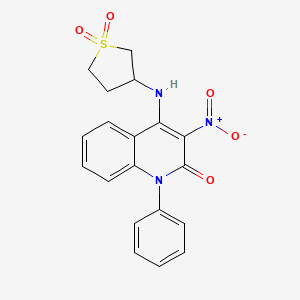

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2412786.png)
![5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2412789.png)
![4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2412791.png)
![3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412792.png)
![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)
